6-Fluoroisatoic anhydride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-Fluoroisatoic anhydride involves various strategies. For instance, the synthesis of cyclic anhydride precursors for environment-sensitive fluorophores like 6-dimethylaminonaphthalimide (6-DMN) can be achieved on a gram scale, indicating the potential for synthesizing related compounds such as 6-Fluoroisatoic anhydride . Additionally, the synthesis of 6-fluoroalkyl-phenanthridines via a palladium-catalyzed, norbornene-mediated dehydrogenative annulation approach demonstrates the versatility of fluorinated compounds in chemical reactions and the potential for creating diverse fluorinated structures .
Molecular Structure Analysis
The molecular structure of 6-Fluoroisatoic anhydride is not directly discussed; however, the conformational analysis of 6-fluorosalicylic acid provides insight into how fluorination can affect molecular conformation. The presence of a fluorine atom can lead to different conformers due to its competition with other atoms for hydrogen bonding . This suggests that the molecular structure of 6-Fluoroisatoic anhydride could also exhibit unique conformational properties due to the presence of fluorine.
Chemical Reactions Analysis
Fluorinated compounds are known to participate in various chemical reactions. The synthesis of (+/-)-trans-7,8-Dihydrodiol of 6-Fluoro-benzo[a]pyrene involves regioselective functionalization, indicating that the position of the fluorine atom can influence the course of chemical reactions . Moreover, the Pd(II)-catalyzed aminofluorination of alkenes in the total synthesis of fluorinated alkaloids showcases the reactivity of fluorinated intermediates in complex organic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be significantly different from their non-fluorinated counterparts. For example, the synthesis of fluorous electrophilic scavengers demonstrates the utility of fluorinated compounds in solution-phase parallel synthesis due to their unique separation properties . The study of fluoroformic acid anhydride's conformational properties also highlights the impact of fluorination on the physical properties of a molecule, such as its geometric structure and vibrational spectroscopy .
Case Studies
Case studies involving fluorinated compounds include the total synthesis and analgesic activity assessment of 6-fluoroindan-1-carboxylic acid, which was synthesized from 3-fluorobenzaldehyde and tested for its analgesic properties in mice . Additionally, the synthesis of specifically fluoridated carbohydrates, such as derivatives of 3,6-anhydro-5-deoxy-5-fluoro-1,2-O-isopropylidene-α-L-idofuranose, provides insight into the synthetic routes and NMR spectral analysis of fluorinated sugars .
Scientific Research Applications
Fluorescent Properties and Biological Applications
- Fluorophores Synthesis : The synthesis of cyclic anhydride precursors of environment-sensitive fluorophores like 4-dimethylaminophthalimide (4-DMAP) and 6-dimethylaminonaphthalimide (6-DMN) has been explored. These compounds, after condensation with a primary amino group, exhibit solvatochromic properties and have applications in inserting chromophores into peptides (Sainlos & Imperiali, 2007).
- Biological Probe : 6-N,N-Dimethylamino-2,3-naphthalimide (6DMN), a synthesized fluorophore, has shown potential as a biological probe due to its emission in the 500-600 nm range and response to changes in environmental polarity. Its application extends to peptides, allowing monitoring of protein-protein interactions (Vázquez, Blanco & Imperiali, 2005).
Chemical Synthesis and Mechanisms
- Anhydride Precursors : The short and scalable synthesis of anhydride precursors of 6-dimethylaminonaphthalimide (6-DMN), used in environment-sensitive fluorophores, is significant. This synthesis involves multiple stages, yielding a stable precursor that can be converted to 6-DMN (Baathulaa, Xu & Qian, 2011).
- Peptide Incorporation : Incorporating environment-sensitive fluorophores derived from the dimethylaminophthalimide family into peptides through on-resin derivatization is a notable application. This method allows direct incorporation of fluorophores into peptides using commercially available diamino acids (Sainlos & Imperiali, 2007).
Fluorophore Synthesis and Applications
- Fluorophore Synthesis : The synthesis of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan) and its use as a thiol-selective, polarity-sensitive fluorescent probe demonstrates the chemical versatility of fluorophores. Acrylodan reacts selectively with thiol moieties in proteins, enhancing quantum yield and sensitivity to environmental changes (Prendergast et al., 1983).
Safety and Hazards
6-Fluoroisatoic anhydride is classified as Acute Tox. 4 Oral - Eye Irrit. . The hazard statements are H302 - H319 . The precautionary statements are P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
properties
IUPAC Name |
5-fluoro-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAIGNBVENPUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382419 | |
Record name | 6-Fluoroisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78755-94-9 | |
Record name | 6-Fluoroisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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